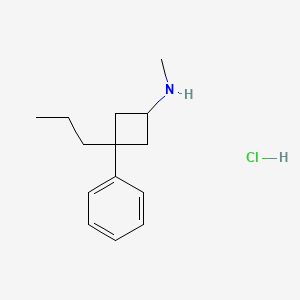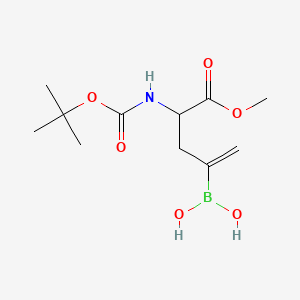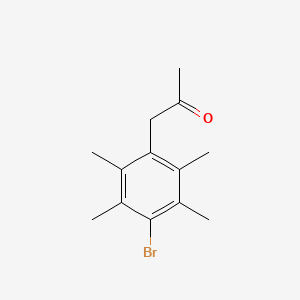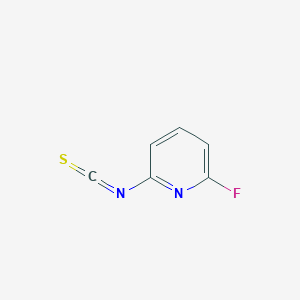
4-Phenyl-2-(piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-(piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl and piperazine groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-(piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and to explore its effects on various biological pathways.
Industrial Applications: While specific industrial applications are limited, the compound’s chemical properties make it useful in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-(piperazin-1-yl)pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark . The compound’s interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and shares a similar structure with 4-Phenyl-2-(piperazin-1-yl)pyrimidine.
1-(2-Pyrimidyl)piperazine: Another related compound, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit acetylcholinesterase with minimal off-target effects makes it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C14H16N4 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
4-phenyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-16-14(17-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 |
InChI-Schlüssel |
JKJFFYRMRLKUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)



![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)




![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
